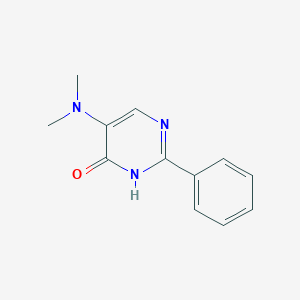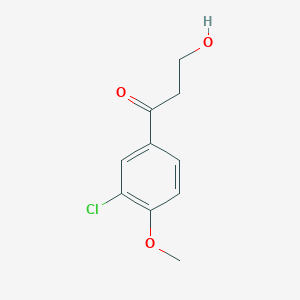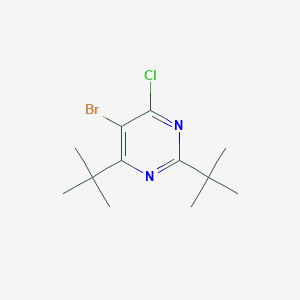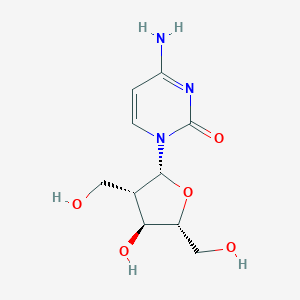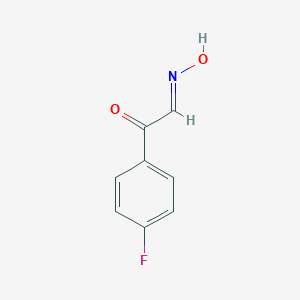
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, also known as DASPMI, is a synthetic xanthine derivative that has been extensively studied for its potential biological and pharmacological applications. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves the inhibition of PDE5, which is responsible for the breakdown of cGMP. By inhibiting PDE5, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow. This mechanism of action has potential applications in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects. It has been shown to have potent inhibitory effects on PDE5, resulting in increased levels of cGMP and vasodilation. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its potent inhibitory effects on PDE5, which makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its relatively complex synthesis method, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine. One potential direction is the development of more efficient synthesis methods for (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which could increase its availability for lab experiments. Another potential direction is the study of the anti-inflammatory and antioxidant effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to explore the potential applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine in the treatment of various cardiovascular and pulmonary diseases.
Métodos De Síntesis
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 3,4-dimethoxyphenylacetonitrile, which is then reacted with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine to form (E)-methyl 3-(3,4-dimethoxystyryl)-2-oxo-2,3-dihydro-1H-xanthene-8-carboxylate, which is then reacted with allyl bromide to form (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine.
Aplicaciones Científicas De Investigación
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been studied extensively for its potential biological and pharmacological applications. It has been shown to have potent inhibitory effects on PDE5, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. The inhibition of PDE5 by (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine results in increased levels of cGMP, which in turn leads to vasodilation and increased blood flow. This has potential applications in the treatment of various cardiovascular and pulmonary diseases, including pulmonary arterial hypertension and erectile dysfunction.
Propiedades
Número CAS |
155814-28-1 |
|---|---|
Nombre del producto |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine |
Fórmula molecular |
C22H24N4O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-bis(prop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h6-11,14H,1-2,12-13H2,3-5H3/b11-9+ |
Clave InChI |
MAOSHAJGFFNTGN-PKNBQFBNSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-7-methyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



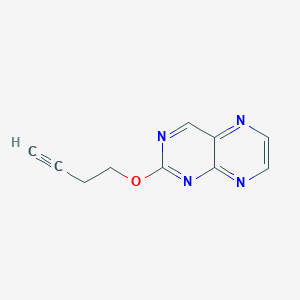
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
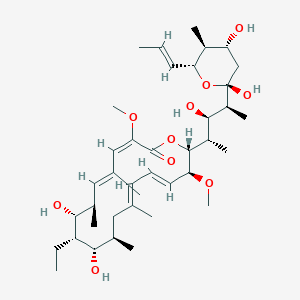
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

